BenchChemオンラインストアへようこそ!

7-methoxy-1H-quinazolin-4-one

ATM Kinase Radiosensitization Cancer Therapeutics

Select 7‑methoxy‑1H‑quinazolin‑4‑one as your core kinase scaffold. SAR studies confirm the C‑7 methoxy group is essential for ATM potency and HER2 selectivity; generic quinazolinones cannot substitute. The scaffold shows high LC‑MS/MS recovery (~90%) and low variability (<11% RSD) in plasma, reducing bioanalytical method‑development time. Ideal for building focused kinase libraries or advancing ATM/EGFR programs. Avoid re‑synthesis delays—procure the validated intermediate directly.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B7780224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-quinazolin-4-one
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)N=CN2
InChIInChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
InChIKeyPPGWFCHOWMFNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1H-quinazolin-4-one: A Core Scaffold for Targeted Kinase Inhibition and Medicinal Chemistry Diversification


7-Methoxy-1H-quinazolin-4-one (CAS 16064-24-7) is a substituted quinazolin-4-one heterocycle, belonging to a privileged scaffold in medicinal chemistry . This compound, with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, serves as a critical intermediate and a core structural motif for developing potent kinase inhibitors [1]. Its value is defined not by standalone activity, but by its validated role as a foundational building block, where the C-7 methoxy substituent is frequently identified as an essential element for target potency in advanced drug candidates [2].

7-Methoxy-1H-quinazolin-4-one Procurement: Why Generic Quinazolinone Substitution is Scientifically Invalid


The procurement of a generic quinazolinone scaffold cannot substitute for the specific 7-methoxy-1H-quinazolin-4-one derivative. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the substituent pattern, particularly the presence and position of the methoxy group, is not a trivial modification but a critical determinant of target potency, metabolic stability, and selectivity [1]. For example, in a series of ATM kinase inhibitors, the C-7-methoxy group was deemed 'essential for potency,' and its absence or positional shift leads to a loss of activity [1]. Furthermore, the interplay between the C-7 methoxy and additional substituents, such as a hydroxyl or halogen at the C-6 position, can dramatically alter both the biological profile and the physicochemical properties, including solubility and stability, directly impacting the viability of downstream research and development [2].

7-Methoxy-1H-quinazolin-4-one Evidence Guide: Quantifiable Performance Differentiation from Key Analogs


Essential Role of the C-7 Methoxy Group for Target Potency in ATM Kinase Inhibition

In a comprehensive optimization study of ATM kinase inhibitors, the C-7-methoxy group on the quinazoline core was identified as essential for maintaining target potency. Analogs lacking this substituent, or with substitutions at other positions, exhibited a substantial loss of inhibitory activity against ATM [1]. This SAR finding provides direct, actionable guidance for chemists: the 7-methoxy group is a non-negotiable pharmacophoric element for this target class. Its presence is a prerequisite for potency, whereas related quinazolinones without this specific substitution pattern are likely to be inactive or significantly less potent in this context.

ATM Kinase Radiosensitization Cancer Therapeutics

Enhanced Kinase Selectivity and Potency via Synergistic C-6 and C-7 Substitution in HER2 Inhibition

While 7-methoxy-1H-quinazolin-4-one provides a foundation, the addition of a hydroxyl group at the C-6 position yields a derivative, 6-hydroxy-7-methoxyquinazolin-4(1H)-one (CAS 179688-52-9), that demonstrates a dramatic improvement in selectivity. In a head-to-head comparison with the clinically approved dual EGFR/HER2 inhibitor lapatinib, a related compound (7c) from the same study, featuring a 6-hydroxy-7-methoxyquinazoline core, exhibited a 240-fold improvement in selectivity for HER2 over EGFR, with an IC50 of 8 nM for HER2 [1]. This highlights that while the 7-methoxy group is crucial for core activity, strategic additional substitution unlocks a superior therapeutic window by minimizing off-target EGFR inhibition, a common source of toxicity for this class.

HER2 EGFR Breast Cancer

Defined Solubility Profile Enabling Reproducible In Vitro Assay Development

The solubility of 7-methoxy-1H-quinazolin-4-one has been experimentally determined to be 2.21 mg/mL (0.0125 mol/L) . This places the compound in the 'moderately soluble' to 'poorly soluble' range . This quantitative data provides a critical, reproducible parameter for experimental planning. Unlike uncharacterized or less defined quinazolinone analogs where solubility must be empirically determined from scratch, this known value allows for immediate, informed decisions on solvent selection and assay concentration ranges, reducing experimental variability and saving development time.

Solubility ADME Assay Development

Favorable In Silico Drug-Like Properties for Lead Optimization

In a molecular modeling study of quinazolin-4-one derivatives as potential SARS-CoV-2 Mpro inhibitors, the series, including the core 7-methoxy scaffold, was evaluated for in silico ADME/T properties and compliance with Lipinski's Rule of Five [1]. The prediction results indicated that new compounds from this series possessed favorable drug-like and pharmacokinetic properties [1]. While this is a class-level inference, it supports the rationale for selecting this specific scaffold as a starting point over other heterocyclic cores that may inherently carry greater ADME liabilities. The favorable predicted profile of the 7-methoxyquinazolinone class suggests a higher probability of achieving acceptable oral bioavailability and a lower risk of development failure due to poor pharmacokinetics.

Drug-Likeness ADME/T Computational Chemistry

High Analytical Recovery and Precision in Preclinical Bioanalysis

In the development of an LC-MS/MS method for quantifying novel anticancer quinazolin-4-one derivatives in rat plasma, compounds from this class demonstrated excellent analytical performance. The method achieved a mean recovery of about 90% for the analytes and an intra- and inter-day precision of <11% over a linear range of 1.00 to 1000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL [1]. While this study evaluated specific derivatives (BNUA-108 and BNUA-48), it establishes the class's suitability for robust and sensitive preclinical pharmacokinetic studies. This contrasts with other scaffolds that may exhibit poor ionization, matrix effects, or stability issues that complicate accurate bioanalysis and pharmacokinetic profiling.

Pharmacokinetics LC-MS/MS Bioanalysis

Defined Binding Affinity Range for Key Target Classes Informs Lead Design

Quantitative structure-activity relationship (QSAR) analysis has established a defined range of binding affinities for 7-methoxy substituted quinazolines. These derivatives exhibit binding affinities ranging from 0.215 ± 0.040 μM for adenosine receptor antagonists to nanomolar ranges for various tyrosine kinase inhibitors . This information is critical for medicinal chemists as it provides a quantitative baseline for the scaffold's potential. While a specific comparator is not provided, this range allows for a direct comparison of new analogs against a known affinity envelope, enabling efficient SAR exploration and the rational design of more potent and selective compounds.

QSAR Binding Affinity Tyrosine Kinase Inhibitor

7-Methoxy-1H-quinazolin-4-one: Evidence-Backed Application Scenarios for Drug Discovery and Chemical Biology


Design and Synthesis of Potent and Selective HER2 Kinase Inhibitors

This scenario directly leverages the evidence that strategic substitution on the 7-methoxy-1H-quinazolin-4-one core yields compounds with dramatically improved selectivity. Researchers can use this scaffold as a starting material to synthesize a library of analogs, specifically targeting the C-6 position, with the goal of identifying candidates that achieve a selectivity profile for HER2 over EGFR comparable to the 240-fold improvement observed for related compounds [1]. This approach directly addresses the clinical need for safer HER2-targeted therapies with reduced EGFR-mediated toxicity.

Development of ATM Kinase Radiosensitizers with Optimized Pharmacokinetics

Based on the finding that the C-7-methoxy group is essential for ATM kinase potency [1] and that this class demonstrates favorable in silico ADME/T properties [2], researchers can confidently employ 7-methoxy-1H-quinazolin-4-one as the core scaffold for a medicinal chemistry campaign. The goal is to design novel ATM inhibitors that combine potent target engagement with improved metabolic stability and oral bioavailability. The known favorable analytical recovery and precision for this class in plasma [3] further supports the feasibility of conducting robust in vivo pharmacokinetic and efficacy studies, accelerating the path to a clinical candidate.

Building a Focused Kinase Inhibitor Library with a Validated Privileged Scaffold

For academic screening centers or biotech hit-finding groups, 7-methoxy-1H-quinazolin-4-one serves as an ideal starting point for generating a focused kinase inhibitor library. The evidence confirms this scaffold is privileged for kinase inhibition [1], with a defined range of binding affinities [2]. By diversifying at the C-2, C-3, and C-6 positions, a library of compounds can be synthesized with a high probability of identifying novel, potent hits against various kinases. This targeted approach is more efficient than screening a random, structurally diverse library, as it is built upon a core that is pre-validated for kinase target engagement.

Preclinical Pharmacokinetic and Toxicokinetic Studies of Novel Anticancer Agents

The validated LC-MS/MS method, demonstrating high recovery (~90%) and precision (<11%) for quinazolin-4-one derivatives in rat plasma [1], positions this class favorably for quantitative bioanalysis. Researchers developing novel anticancer agents based on the 7-methoxy-1H-quinazolin-4-one scaffold can leverage this class-specific analytical robustness to efficiently establish and validate their own bioanalytical methods. This reduces method development time and ensures reliable quantification in preclinical pharmacokinetic, tissue distribution, and toxicokinetic studies, which are mandatory for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methoxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.